An In-depth Technical Guide to the Chemical Properties of Triethyl Orthoacetate-d3
An In-depth Technical Guide to the Chemical Properties of Triethyl Orthoacetate-d3
Introduction: The Role of Isotopic Labeling in Advanced Research
In the landscape of modern chemical research and pharmaceutical development, precision is paramount. Isotopically labeled compounds serve as indispensable tools, offering unparalleled insight into reaction mechanisms, metabolic pathways, and quantitative analysis. Triethyl Orthoacetate-d3 (TEOA-d3), the deuterated analogue of Triethyl Orthoacetate (TEOA), exemplifies such a specialized reagent. The substitution of three hydrogen atoms with deuterium on the terminal methyl group provides a subtle yet powerful modification that allows researchers to trace, quantify, and understand complex chemical transformations.
This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of Triethyl Orthoacetate-d3. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile compound. We will delve into the causality behind its reactivity, provide validated protocols, and explore its critical role in sophisticated experimental designs.
Molecular Structure and Isotopic Identification
Triethyl Orthoacetate-d3 is an orthoester in which the three hydrogen atoms of the acetyl methyl group have been replaced by deuterium atoms. This specific labeling is key to its utility in various scientific applications.
Key Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 1,1,1-triethoxyethane-2,2,2-d3 |
| Synonyms | 1,1,1-Triethoxyethane-d3, Orthoacetic Acid-d3 Triethyl Ester, Ethyl Orthoacetate-d3[1][2] |
| CAS Number | 97419-13-1[1][3] |
| Molecular Formula | C₈H₁₅D₃O₃[3] |
| Molecular Weight | 165.25 g/mol [1][2][3] |
| InChI | InChI=1S/C8H18O3/c1-5-9-8(4,10-6-2)11-7-3/h5-7H2,1-4H3/i4D3[1][2] |
| InChIKey | NDQXKKFRNOPRDW-GKOSEXJESA-N[1][2] |
| SMILES | [2H]C([2H])([2H])C(OCC)(OCC)OCC[1][2] |
Caption: Molecular structure of Triethyl Orthoacetate-d3.
Physicochemical and Spectroscopic Properties
The physical properties of TEOA-d3 are nearly identical to its non-deuterated counterpart due to the small mass difference. It is a colorless liquid, often described as "neat," with a characteristic fruity or ethereal odor.[2][4][5][6]
Table of Physicochemical Properties (Data primarily for non-deuterated TEOA):
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to light-yellow liquid | [4][6] |
| Boiling Point | 142-145 °C | [4][5][6] |
| Density | ~0.885 g/mL at 25 °C | [4][7] |
| Refractive Index (n20/D) | ~1.396 - 1.408 | [6][7] |
| Flash Point | 39 °C | [4][8] |
| Solubility | Slightly soluble in water; soluble in alcohol, ether, benzene |[4][6][8] |
Spectroscopic Characterization
Spectroscopy is essential for verifying the identity and isotopic purity of TEOA-d3. The primary differences compared to standard TEOA appear in ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: The most significant change is the absence of the singlet peak around 1.4 ppm, which corresponds to the C-CH₃ protons in the non-deuterated molecule. The characteristic quartet (~3.5 ppm) and triplet (~1.2 ppm) of the three equivalent ethoxy groups remain.
-
¹³C NMR: The signal for the deuterated methyl carbon (CD₃) will be observed as a multiplet (typically a septet) due to C-D coupling and will have a lower intensity compared to a CH₃ carbon signal.
-
Mass Spectrometry (MS): The molecular ion peak will be shifted to a higher m/z value by +3 units compared to the non-deuterated compound. The fragmentation pattern will also differ, as fragments resulting from the loss of the deuterated methyl group (or parts of it) will reflect the increased mass.
Chemical Reactivity and Stability
Orthoesters are versatile functional groups, acting as synthetic equivalents of esters but with unique reactivity. Their stability is a key consideration in experimental design.
Hydrolysis and Stability
Like most orthoesters, TEOA-d3 is sensitive to aqueous acid.[9] Hydrolysis, even with trace amounts of acid, will convert the orthoester first to a ketene acetal and ultimately to an ester (ethyl acetate-d3) and ethanol. This sensitivity necessitates the use of anhydrous conditions for storage and reactions where the orthoester moiety must be preserved. Conversely, this property can be exploited for controlled deprotection when the orthoester is used as a protecting group.
The Johnson-Claisen Rearrangement
A cornerstone reaction involving TEOA is the Johnson-Claisen rearrangement.[5] This powerful carbon-carbon bond-forming reaction transforms an allylic alcohol into a γ,δ-unsaturated ester with high stereoselectivity. TEOA-d3 can be used in this reaction to introduce a deuterated acetyl group, providing a mechanistic probe or a stable isotope label in a target molecule.
The causality of this reaction lies in the in-situ formation of a mixed ketene acetal intermediate upon heating the allylic alcohol with TEOA-d3 and a catalytic amount of weak acid (e.g., propionic acid). This intermediate then undergoes a concerted[10][10]-sigmatropic rearrangement.
Caption: Workflow of the Johnson-Claisen rearrangement using TEOA-d3.
The Kinetic Isotope Effect (KIE)
The primary reason for using deuterated compounds like TEOA-d3 is to study the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution.[11][12] If a C-H bond is broken in the rate-determining step of a reaction, replacing it with a stronger C-D bond will slow the reaction down.[11] While the C-D bonds in TEOA-d3 are not typically broken directly in reactions like the Johnson-Claisen rearrangement (making it a secondary KIE), their presence can be used to probe transition state structures.[12] In radical fragmentation reactions, a significant primary KIE is observed when C-H bonds adjacent to the oxygen atoms are deuterated.[13]
Synthesis and Purification Protocol
The synthesis of TEOA-d3 follows the same principles as its non-deuterated counterpart, most commonly via the Pinner reaction, starting with a deuterated nitrile.[9]
Representative Synthesis: The Pinner Reaction
This protocol is a self-validating system where the formation of intermediates can be monitored, and the final product is purified to a high degree, verifiable by spectroscopic methods.
Objective: To synthesize Triethyl Orthoacetate-d3 from Acetonitrile-d3.
Materials:
-
Acetonitrile-d3 (CD₃CN)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Hydrogen Chloride (HCl) gas
-
Sodium Ethoxide (NaOEt) solution in ethanol
-
Anhydrous, non-polar solvent (e.g., decalin or toluene)
Protocol:
-
Imido Ester Formation:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve acetonitrile-d3 and a slight molar excess (1.05 eq) of anhydrous ethanol in the anhydrous solvent.
-
Cool the mixture to -10 °C using an ice-salt bath.
-
Bubble anhydrous HCl gas (1.05 eq) through the stirred solution. Maintain the temperature below 10 °C.
-
Causality: The nitrile nitrogen is protonated by HCl, making the carbon susceptible to nucleophilic attack by ethanol, forming the imido ester hydrochloride salt.
-
Allow the reaction to warm to room temperature and stir for several hours until the imido ester hydrochloride precipitates.
-
-
Orthoester Formation:
-
Add a large excess of anhydrous ethanol (~2.5 eq relative to the starting nitrile) to the reaction mixture.
-
Neutralize the mixture by slowly adding a sodium ethoxide solution. Monitor the pH with an indicator like methyl red.
-
Causality: The free imido ester is liberated and subsequently reacts with two more equivalents of ethanol under neutral or slightly basic conditions to form the orthoester and ammonium chloride.
-
Stir the mixture at a slightly elevated temperature (e.g., 35-40 °C) for several hours to drive the reaction to completion.
-
-
Workup and Purification:
-
Cool the mixture and remove the precipitated ammonium chloride by filtration or centrifugation. Wash the solid with a small amount of the anhydrous solvent.
-
Combine the filtrates. A small amount of sodium ethoxide can be added to ensure any remaining ammonium salts are neutralized.
-
Purify the TEOA-d3 from the filtrate by fractional distillation under reduced pressure.
-
Validation: Collect fractions at the expected boiling point and verify purity and isotopic incorporation using GC-MS and NMR spectroscopy.
-
Applications in Research and Drug Development
The unique properties of TEOA-d3 make it a valuable tool in several high-level research areas.
-
Mechanistic Studies: As demonstrated in ion cyclotron resonance studies, TEOA-d3 can be used to investigate the mechanisms of gas-phase reactions, such as the four-center reactions of alkanol-alkoxide negative ions.[1][2][3] The deuterium label acts as a clear spectroscopic marker to trace the fate of the acetyl group.
-
Internal Standards in Mass Spectrometry: In pharmacokinetic and metabolomic studies, a deuterated version of an analyte is the ideal internal standard. TEOA-d3 can be used to synthesize deuterated drug candidates or metabolites. When added to a biological sample, it co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for precise and accurate quantification.
-
Synthesis of Labeled Compounds: TEOA-d3 is a key building block for introducing a CD₃-C(=O)- unit into complex molecules. In drug development, selective deuteration of a molecule at a site of metabolic attack (a "soft spot") can slow down its metabolism by aldehyde oxidase, for example, thereby improving its pharmacokinetic profile.[14]
Safety, Handling, and Storage
Proper handling of TEOA-d3 is crucial due to its chemical properties. It is a flammable liquid and can cause skin and eye irritation.[6][10]
GHS Hazard Information:
| Pictogram | Signal Word | Hazard Statements |
|---|---|---|
| GHS02 (Flame) | Warning | H226: Flammable liquid and vapor[6][10] |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation, H319: Causes serious eye irritation[10] |
Handling and Storage Protocol:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools and explosion-proof equipment.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Avoid contact with moisture and acids.
-
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
Conclusion
Triethyl Orthoacetate-d3 is more than just a deuterated solvent; it is a precision tool for the modern scientist. Its true value is realized in its application to probe the intricate details of chemical reactions, to accurately quantify molecules in complex biological matrices, and to synthetically construct advanced molecules with tailored properties. By understanding its fundamental chemical properties—its reactivity, stability, and spectroscopic signatures—researchers can fully leverage this compound to push the boundaries of organic synthesis, mechanistic chemistry, and pharmaceutical science.
References
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Triethyl Orthoacetate or 1,1,1-triethoxyethane or Ethyl orthoacetate Manufacturers, SDS. Muby Chemicals. [Link]
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Triethyl orthoacetate | C8H18O3 | CID 66221. PubChem, National Institutes of Health. [Link]
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Triethyl orthoacetate. Wikipedia. [Link]
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Kinetic isotope effect in radical fragmentation of linear ortho-esters. OSTI.GOV. [Link]
- A method for synthesizing deuterated aromatic compounds.
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CAS No : 97419-13-1| Chemical Name : Triethyl Orthoacetate-d3. Pharmaffiliates. [Link]
- Kinetic Isotope Effects in Organic Chemistry. Macmillan Group, Princeton University.
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Kinetic isotope effect. Wikipedia. [Link]
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Synthesis of Deuterated Enaminones with High Isotopic Fidelity. PubMed Central, National Institutes of Health. [Link]
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Ortho ester. Wikipedia. [Link]
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Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
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